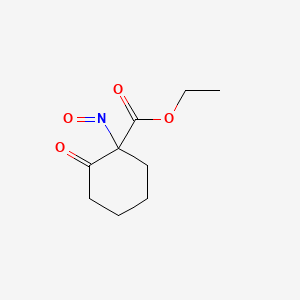

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate

Description

Properties

CAS No. |

38104-99-3 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

ethyl 1-nitroso-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-2-14-8(12)9(10-13)6-4-3-5-7(9)11/h2-6H2,1H3 |

InChI Key |

ROORNIUQNFGEKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate typically involves the nitrosation of ethyl 2-oxocyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Ethyl 1-nitro-2-oxocyclohexanecarboxylate.

Reduction: Ethyl 1-amino-2-oxocyclohexanecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate involves its interaction with molecular targets through its nitroso and oxo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8): Lacks the nitroso group but retains the 2-oxo and ethyl ester functionalities. It is a stable intermediate in synthesizing pharmaceuticals and agrochemicals .

Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6): Positional isomer with the oxo group at C3, altering electronic distribution and reactivity .

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4): Oxo group at C4, influencing steric interactions in ring-opening reactions .

Ethyl 2-oxocycloheptane-1-carboxylate : Seven-membered ring variant, offering distinct conformational flexibility and solubility properties .

Physical and Chemical Properties

*Estimated based on structural similarity to Ethyl 2-oxocyclohexanecarboxylate (C₉H₁₄O₃) with addition of a nitroso group (NO).

Key Differences

- Nitroso vs. Oxo Groups : The nitroso group in this compound introduces electrophilic character, enabling nitrosation and redox reactions absent in oxo analogs . For example, nitroso compounds can participate in [4+2] cycloadditions with dienes, whereas oxo analogs typically undergo nucleophilic additions.

- Positional Isomerism : Ethyl 3-oxocyclohexane-1-carboxylate and Ethyl 4-oxocyclohexanecarboxylate exhibit reduced reactivity in ketone-mediated condensations due to steric and electronic effects compared to the 2-oxo derivative .

- Ring Size: Ethyl 2-oxocycloheptane-1-carboxylate’s seven-membered ring increases solubility in nonpolar solvents compared to six-membered analogs, impacting its utility in lipophilic drug synthesis .

Research Findings and Trends

- Stability : Nitroso derivatives like this compound are thermally unstable compared to oxo analogs, requiring storage at low temperatures .

Biological Activity

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group attached to a cyclohexane derivative. Its molecular formula can be represented as . The compound's structure is critical for understanding its reactivity and biological interactions.

The biological activity of this compound largely stems from its ability to act as an alkylating agent, similar to other nitrosourea compounds. Alkylating agents are known to modify nucleic acids, leading to mutations and potentially inducing apoptosis in cancer cells. The mechanism typically involves the transfer of an ethyl group to nucleobases in DNA, which can result in cytotoxic effects.

Antitumor Activity

Research has indicated that nitrosourea compounds, including derivatives similar to this compound, exhibit significant antitumor activities. For instance, N-ethyl-N-nitrosourea (ENU), a related compound, has been shown to induce a variety of tumors in animal models, including mammary and neurogenic tumors. Studies have demonstrated that ENU can lead to extensive ethylation of guanine residues in DNA, which correlates with increased mutation rates and tumorigenesis .

| Study | Compound | Dosage | Tumor Type Induced | Findings |

|---|---|---|---|---|

| Wang et al. (2004) | N-ethyl-N-nitrosourea | 45-180 mg/kg | Mammary gland, nervous system | High incidence of tumors; significant ethylation of DNA observed |

| Swenson & Lawley (1978) | ENU | Single dose | Kidney tumors | Induced different histological types of tumors |

Mutagenicity

This compound's mutagenic potential has been explored through various studies. The compound's ability to induce mutations in DNA has been linked to its structural properties that facilitate alkylation. In particular, the ethylation at the N-7 position of guanine is a critical factor in its mutagenic activity .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with nitrous acid under controlled conditions. Variations in synthesis can lead to different derivatives with potentially altered biological activities.

Synthesis Overview

- Starting Materials : Cyclohexanone, ethyl chloroformate, and sodium nitrite.

- Reaction Conditions : Typically carried out in an acidic medium at low temperatures to prevent decomposition.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 1-nitroso-2-oxocyclohexanecarboxylate, and how do they align with modern C–H functionalization strategies?

- Methodology : A Rhodium(III)-catalyzed N-nitroso-directed C–H addition to ethyl 2-oxoacetate is a key synthetic route. This method leverages the nitroso group's directing effect to enable regioselective C–H activation, followed by cycloaddition/fragmentation to form indazoles . Reaction optimization includes using [Cp*RhCl₂]₂ as a catalyst, acetic acid as a solvent, and temperatures between 80–100°C. The protocol emphasizes forward reactivity analysis to balance bond-forming and fragmentation steps.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- X-ray crystallography : Single-crystal analysis (e.g., using Bruker APEX2 diffractometers) resolves bond angles (e.g., C2–C1–C7 = 53.98°) and dihedral angles critical for conformational stability. Refinement with SHELXL97 and structure solution via SHELXS97 are standard .

- NMR spectroscopy : and NMR (e.g., δ 4.15 ppm for ethyl ester protons) confirm functional groups and monitor reaction progress .

- HPLC and GC : Used for purity assessment (>95%) and monitoring side products .

Advanced Research Questions

Q. How does the N-nitroso group in this compound influence regioselectivity in transition-metal-catalyzed C–H activation?

- Methodology : The nitroso group acts as a transient directing group, coordinating with Rh(III) to facilitate ortho-C–H bond activation. This coordination stabilizes metallacyclic intermediates, enabling subsequent cycloaddition with ethyl 2-oxoacetate. Competitive experiments show that substituent electronic effects (e.g., electron-withdrawing groups) enhance activation efficiency .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected fragmentation versus cycloaddition pathways?

- Methodology :

- Catalyst tuning : Switching from [Cp*RhCl₂]₂ to electron-deficient Rh catalysts suppresses undesired fragmentation by stabilizing key intermediates.

- Temperature modulation : Lower temperatures (60–80°C) favor cycloaddition, while higher temperatures (>100°C) promote fragmentation .

- Additive screening : Silver salts (e.g., AgOAc) improve catalytic turnover by scavenging chloride ions, reducing side reactions .

Q. What computational approaches validate the conformational dynamics of this compound in solution and solid states?

- Methodology :

- DFT calculations : Compare optimized geometries with crystallographic data (e.g., dihedral angles like C20–O1–C19–O2 = −126.04° ) to assess steric and electronic effects.

- Molecular docking : Predicts interactions with catalytic metal centers, aiding mechanistic studies .

Q. How can the synthetic utility of this compound be expanded to access diverse heterocyclic scaffolds?

- Methodology :

- Post-functionalization : The nitroso group undergoes [4+2] cycloaddition with dienophiles (e.g., enol ethers) to form bicyclic structures.

- Fragment coupling : Use in tandem with Pd-catalyzed cross-coupling reactions to assemble tricyclic systems (e.g., indazole-fused cyclohexanes) .

- Redox manipulations : Controlled reduction of the nitroso group to amines enables access to secondary amine-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.